molecular formula C21H22N2O2 B4512315 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one

Cat. No.: B4512315
M. Wt: 334.4 g/mol
InChI Key: YAQCDVSLSRENDL-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a complex organic compound that features both isoquinoline and indole moieties. These structural motifs are often found in natural products and pharmaceuticals, making this compound potentially significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through a suitable linker, such as a propanone group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive natural products.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, compounds with isoquinoline and indole moieties can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one: Lacks the methoxy group on the indole ring.

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-methoxy-1H-indol-1-yl)propan-1-one: Methoxy group is positioned differently on the indole ring.

Uniqueness

The presence of the methoxy group at the 7-position of the indole ring in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one may confer unique chemical and biological properties, such as altered reactivity and binding affinity to biological targets.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(7-methoxyindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-25-19-8-4-7-17-10-12-22(21(17)19)14-11-20(24)23-13-9-16-5-2-3-6-18(16)15-23/h2-8,10,12H,9,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQCDVSLSRENDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one
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